1-(3-Bromophenyl)bicyclo[1.1.1]pentane
CAS No.: 1823962-27-1
Cat. No.: VC4330697
Molecular Formula: C11H11Br
Molecular Weight: 223.113
* For research use only. Not for human or veterinary use.
![1-(3-Bromophenyl)bicyclo[1.1.1]pentane - 1823962-27-1](/images/structure/VC4330697.png)
Specification
CAS No. | 1823962-27-1 |
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Molecular Formula | C11H11Br |
Molecular Weight | 223.113 |
IUPAC Name | 1-(3-bromophenyl)bicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Standard InChI Key | ODBPBNBUHXZZHW-UHFFFAOYSA-N |
SMILES | C1C2CC1(C2)C3=CC(=CC=C3)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane scaffold, a strained carbocycle comprising three fused cyclopropane rings, with a 3-bromophenyl group attached to one bridgehead carbon. The SMILES string (C1C2CC1(C2)C3=CC(=CC=C3)Br) underscores its topology: the bicyclo[1.1.1]pentane unit (C1C2CC1C2) is covalently bonded to a bromine-substituted benzene ring. The bromine atom at the meta position introduces steric and electronic effects that influence reactivity, making it a versatile intermediate for cross-coupling reactions .
Physicochemical Properties
Key properties include:
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Molecular Formula: C₁₁H₁₁Br
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Molecular Weight: 223.113 g/mol.
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Predicted Density: ~2.0–2.3 g/cm³ (extrapolated from similar bicyclo[1.1.1]pentanes) .
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Solubility: Data unavailable, though analogues like 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid exhibit moderate solubility in polar aprotic solvents .
The bromophenyl group enhances lipophilicity compared to non-aromatic bicyclo[1.1.1]pentanes, potentially improving membrane permeability in drug candidates .
Synthesis and Functionalization
Historical Methods
Early syntheses of bicyclo[1.1.1]pentanes relied on multi-step sequences, such as cyclopropanation of bicyclo[1.1.0]butanes with dichlorocarbene followed by dechlorination . These methods suffered from low yields and scalability issues, limiting access to brominated derivatives .
Applications in Drug Discovery
Bioisosteric Replacement
Bicyclo[1.1.1]pentanes are established bioisosteres for para-substituted benzene rings, mitigating metabolic instability and toxicity while retaining target affinity . For example, replacing a fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane improved aqueous solubility (4-fold ↑) and oral bioavailability in murine models . The bromine atom in 1-(3-bromophenyl)bicyclo[1.1.1]pentane enables further derivatization via cross-coupling, enhancing its utility in structure-activity relationship (SAR) studies .
Intermediates in Organic Synthesis
The compound serves as a precursor to pharmacologically active molecules:
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Antiglutamatergic Agents: Analogues like 2-(3'-carboxybicyclo[1.1.1]pentyl)glycine exhibit potent antagonism at metabotropic glutamate receptors (mGluR1) .
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Kinase Inhibitors: Brominated bicyclo[1.1.1]pentanes are intermediates in synthesizing kinase-targeted therapies, leveraging the bromine for palladium-catalyzed couplings .
Related Compounds and Derivatives
The bromophenyl derivative distinguishes itself through enhanced aromatic interactions in target binding, as evidenced by its use in mGluR antagonists .
Future Directions
Recent advances in photoredox catalysis and flow chemistry promise to streamline the synthesis of brominated bicyclo[1.1.1]pentanes . Additionally, computational studies exploring their conformational dynamics could unlock novel applications in asymmetric catalysis and materials science.
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